molecular formula C15H17F2N5O3 B2730184 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2034306-40-4

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2730184
CAS No.: 2034306-40-4
M. Wt: 353.33
InChI Key: UVIRFFAQFVYXLU-UHFFFAOYSA-N
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Description

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C15H17F2N5O3 and its molecular weight is 353.33. The purity is usually 95%.
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Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N5O3/c16-15(17)5-3-10(4-6-15)14-20-12(25-21-14)8-18-11(23)9-22-13(24)2-1-7-19-22/h1-2,7,10H,3-6,8-9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIRFFAQFVYXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)CN3C(=O)C=CC=N3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that incorporates a 1,2,4-oxadiazole ring and a pyridazine moiety. This unique structure suggests potential biological activities that warrant investigation. The compound's design aims to explore its pharmacological properties, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of the compound is C19H20F2N4O2C_{19}H_{20}F_2N_4O_2. The presence of the difluorocyclohexyl group is expected to enhance lipophilicity and improve bioavailability. The oxadiazole and pyridazine rings are known for their diverse biological activities.

The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring is known to exhibit bioisosteric properties that can modulate enzyme activity and receptor signaling pathways .

Anticancer Activity

Research indicates that compounds containing 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related oxadiazole compounds demonstrate inhibitory effects on various cancer cell lines through mechanisms such as tubulin inhibition and apoptosis induction .

CompoundIC50 (μM)Cancer Cell Line
Compound A120HeLa (Cervical)
Compound B92.4CXF HT-29 (Colon)
This compoundTBDTBD

Antimicrobial Activity

The oxadiazole ring has been associated with antimicrobial properties against a range of pathogens. Compounds similar to this compound have shown effectiveness against bacteria and fungi .

Study 1: Antiproliferative Effects

In a study exploring the antiproliferative effects of oxadiazole derivatives, compounds were tested against multiple cancer cell lines. The results indicated that modifications in the structure significantly influenced the biological activity. For example, a derivative with a similar structure exhibited an IC50 value of approximately 120 nM against prostate cancer cells .

Study 2: Mechanistic Insights

Another study focused on the mechanism of action of oxadiazole derivatives revealed that these compounds could inhibit tubulin polymerization. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Scientific Research Applications

Chemical Properties and Structure

The compound features:

  • Oxadiazole Ring : This five-membered heterocyclic structure is known for its reactivity and biological properties.
  • Difluorocyclohexyl Group : Enhances lipophilicity, potentially increasing biological activity.
  • Pyridazine Moiety : Contributes additional chemical properties that may influence interactions with biological systems.

Chemistry

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide serves as a building block for synthesizing more complex molecules. It is utilized in the development of new materials and catalysts. The oxadiazole ring's ability to undergo various chemical reactions makes it a versatile component in organic synthesis.

Biology

Research has indicated that this compound possesses significant biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of oxadiazole compounds exhibit antimicrobial activity against various bacterial strains. For instance, 1,3,4-oxadiazole derivatives have demonstrated effectiveness against Gram-positive bacteria such as Bacillus cereus .
  • Anticancer Activity : The compound has been investigated for its anticancer potential. A study found that related oxadiazole compounds exhibited considerable growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8 . The mechanism of action may involve interactions with specific molecular targets that modulate cellular pathways.

Medicine

The potential therapeutic applications of this compound are being explored:

  • Drug Development : Researchers are investigating its use as a therapeutic agent for diseases where its structural features may provide advantages over existing treatments. Its unique properties may allow for better efficacy or reduced side effects compared to traditional drugs.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated various oxadiazole derivatives for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines. Specifically, compounds derived from the oxadiazole framework showed up to 86% growth inhibition in cancer cell cultures .

Case Study 2: Antimicrobial Efficacy

In a comparative study of synthesized oxadiazole compounds against bacterial strains, it was found that some derivatives displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds were tested using the disc diffusion method, revealing promising results with zones of inhibition comparable to standard antibiotics .

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